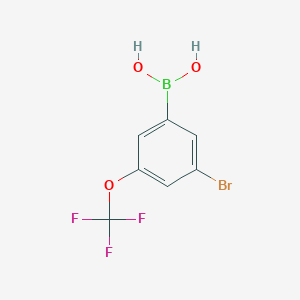
3-Bromo-5-(trifluoromethoxy)phenylboronic acid
Descripción general
Descripción
3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds . It is used in the creation of multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C7H5BBrF3O3 . The molecular weight is 284.82 g/mol . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass is 283.94672 g/mol . The topological polar surface area is 49.7 Ų .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds like 3-(Trifluoromethyl)phenylboronic acid have been involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 284.82 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass is 283.94672 g/mol . The topological polar surface area is 49.7 Ų . The heavy atom count is 15 .Aplicaciones Científicas De Investigación
Antibacterial Potency
3-Bromo-5-(trifluoromethoxy)phenylboronic acid and its isomers exhibit notable antibacterial properties. A study evaluated these compounds' physicochemical, structural, antimicrobial, and spectroscopic properties, finding them effective against bacteria like Escherichia coli and Bacillus cereus. This suggests potential applications in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Synthesis of Aryl-substituted Quinolines
This compound plays a crucial role in the synthesis of various chemically significant structures. For instance, it was used in the Suzuki–Miyaura cross-coupling reactions to synthesize substituted phenyl quinolines, highlighting its versatility in complex organic syntheses (Ökten, 2019).
Catalytic Applications
The related compound 3,5-Bis(perfluorodecyl)phenylboronic acid, which shares structural similarities with this compound, has been shown to act as a green catalyst for direct amide condensation reactions. This suggests that compounds in this chemical family may have potential applications in catalysis (Ishihara et al., 2001).
Optical Modulation and Nanotechnology
Phenyl boronic acids, including derivatives like this compound, have been used to modify the optical properties of carbon nanotubes. This has implications in the fields of nanotechnology and material science, particularly for applications in sensors and optical devices (Mu et al., 2012).
Larvicidal Activity
Derivatives of this compound have been shown to possess strong larvicidal activity against mosquitoes, particularly Culex quinquefasciatus. This suggests potential use in controlling mosquito populations and combating vector-borne diseases (Santhanalakshmi et al., 2022).
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
The mode of action of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various biologically active compounds .
Result of Action
Given its role in suzuki-miyaura cross-coupling reactions, it may contribute to the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s role in Suzuki-Miyaura cross-coupling reactions suggests that its action can be influenced by the presence of a palladium catalyst and the pH of the environment .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center. This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, this compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding with active site residues .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways by interacting with key signaling molecules, potentially leading to alterations in gene expression and cellular metabolism. For example, this compound may inhibit certain kinases or phosphatases, thereby modulating phosphorylation events that are critical for signal transduction. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in enzymes and proteins, leading to inhibition or modification of their activity. This compound can also participate in oxidative addition reactions with palladium catalysts, facilitating the formation of new carbon-carbon bonds. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects may be observed, where a certain dosage level leads to a significant change in the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of organic molecules. This compound can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of specific metabolites. Additionally, this compound may be metabolized through pathways involving conjugation reactions, where it forms covalent bonds with endogenous molecules such as glutathione .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum through the recognition of targeting sequences by cellular machinery. Additionally, post-translational modifications such as phosphorylation or ubiquitination can influence the localization and activity of this compound within the cell .
Propiedades
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIQPQPZRLURMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674733 | |
| Record name | [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-48-4 | |
| Record name | B-[3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)
![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)

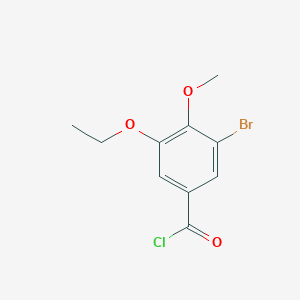
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372426.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)
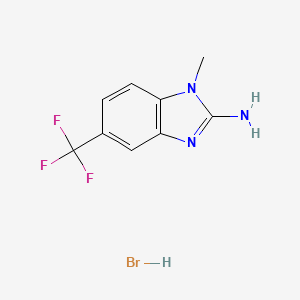
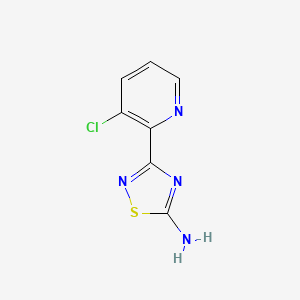
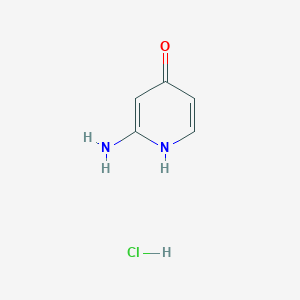
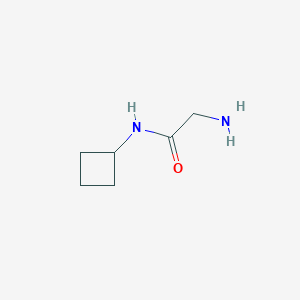
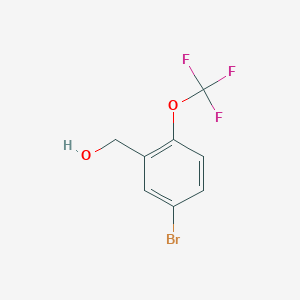
![1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B1372439.png)
